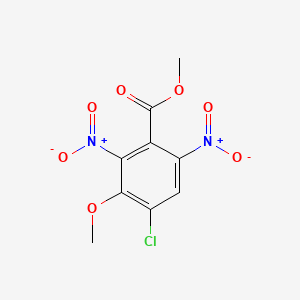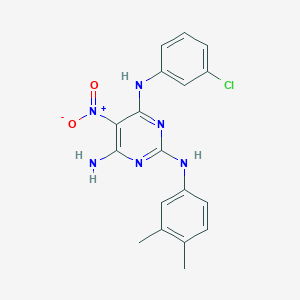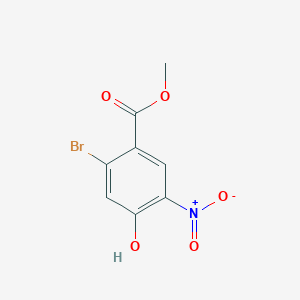
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O7. It is a light yellow solid at room temperature and is known for its unique chemical structure, which includes both nitro and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 4-chloro-3-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition. The reaction is as follows:
[ \text{Methyl 4-chloro-3-methoxybenzoate} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: Amino derivatives.
Hydrolysis: 4-chloro-3-methoxy-2,6-dinitrobenzoic acid.
科学研究应用
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ester and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 4-chloro-3-methoxybenzoate: Lacks the nitro groups, making it less reactive.
Methyl 4-chloro-2,6-dinitrobenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 3-methoxy-2,6-dinitrobenzoate: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H7ClN2O7 |
|---|---|
分子量 |
290.61 g/mol |
IUPAC 名称 |
methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |
InChI 键 |
NSWBSNHXHXYAFM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)
![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12466648.png)
![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)


